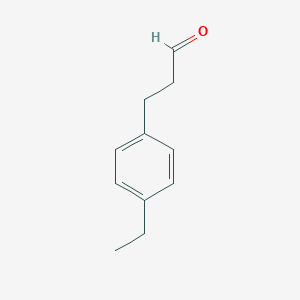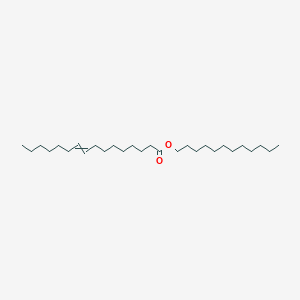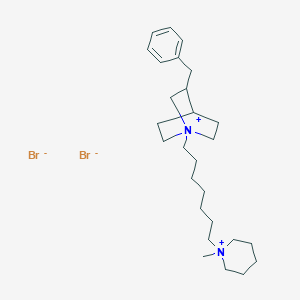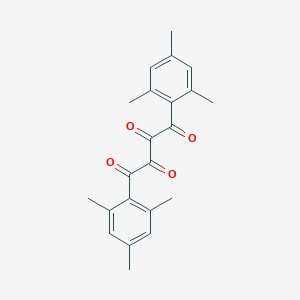
Butanetetrone, bis(2,4,6-trimethylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanetetrone, bis(2,4,6-trimethylphenyl)-, also known as β-keto-3,4-methylenedioxy-alpha-propyl-nor-phenylbutane (MDPBP), is a synthetic cathinone that belongs to the class of designer drugs. It is a psychoactive substance that has gained popularity in recent years due to its stimulant effects.
Mécanisme D'action
Butanetetrone acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. It increases the levels of these neurotransmitters in the brain, leading to its stimulant effects. It also has affinity for the sigma-1 receptor, which may contribute to its psychoactive properties.
Biochemical and Physiological Effects:
Butanetetrone has been shown to increase locomotor activity, induce hyperthermia, and produce rewarding effects in animal studies. It has also been reported to cause cardiovascular effects, such as tachycardia and hypertension. In humans, butanetetrone has been associated with adverse effects, including agitation, anxiety, and psychosis.
Avantages Et Limitations Des Expériences En Laboratoire
Butanetetrone has advantages and limitations for use in lab experiments. Its stimulant effects make it useful for studying the central nervous system, but its adverse effects can limit its applicability. Additionally, the legal status of butanetetrone may vary by country, which can affect its availability for research purposes.
Orientations Futures
There are several future directions for research on butanetetrone. One area of interest is its potential as a treatment for depression and anxiety disorders. Further studies are also needed to investigate its long-term effects on the central nervous system and cardiovascular system. Additionally, the development of new synthetic cathinones, including butanetetrone, highlights the need for continued research on the effects and risks of these substances.
Méthodes De Synthèse
Butanetetrone can be synthesized through a multistep process involving the reaction of 3,4-methylenedioxyphenyl-2-propanone with propylamine and subsequent reduction with sodium borohydride. The final product is purified using various chromatographic techniques.
Applications De Recherche Scientifique
Butanetetrone has been used in scientific research to study its effects on the central nervous system. It has been shown to have stimulant properties similar to other cathinones, such as methcathinone and mephedrone. Studies have also investigated its potential as a treatment for depression and anxiety disorders.
Propriétés
Numéro CAS |
19909-65-0 |
|---|---|
Formule moléculaire |
C22H22O4 |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
1,4-bis(2,4,6-trimethylphenyl)butane-1,2,3,4-tetrone |
InChI |
InChI=1S/C22H22O4/c1-11-7-13(3)17(14(4)8-11)19(23)21(25)22(26)20(24)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 |
Clé InChI |
OKPHOCZMMHASKA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C(=O)C(=O)C(=O)C2=C(C=C(C=C2C)C)C)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C(=O)C(=O)C(=O)C(=O)C2=C(C=C(C=C2C)C)C)C |
Autres numéros CAS |
19909-65-0 |
Synonymes |
1,4-bis(2,4,6-trimethylphenyl)butane-1,2,3,4-tetrone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





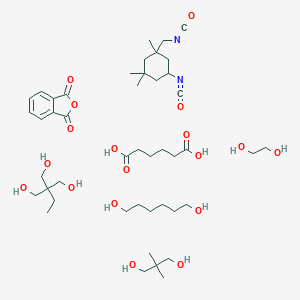
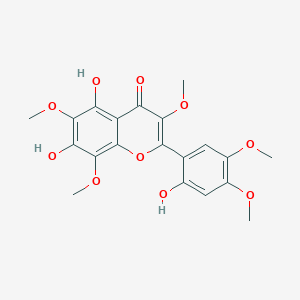
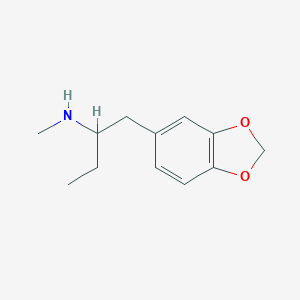


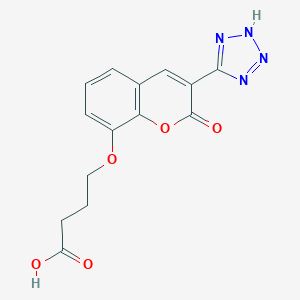
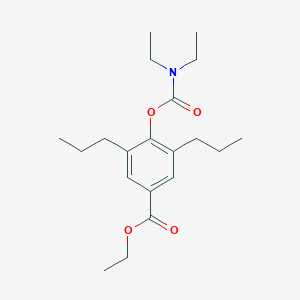
![5-[(3,5-Diethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B9429.png)
